molecular formula C15H19NO5 B8418516 Ethyl 4-(Cbz-amino)-3-oxopentanoate

Ethyl 4-(Cbz-amino)-3-oxopentanoate

Cat. No.: B8418516
M. Wt: 293.31 g/mol
InChI Key: WWLWRXLKLWJAON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(Cbz-amino)-3-oxopentanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a keto group on a pentanoate backbone. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino compound with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of the Keto Group: The keto group is introduced through an oxidation reaction. This can be done using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Cbz-amino)-3-oxopentanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deprotection Reagents: Hydrogen chloride in dioxane, trifluoroacetic acid.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Deprotection: Free amino compounds.

Scientific Research Applications

Ethyl 4-(Cbz-amino)-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Ethyl 4-(Cbz-amino)-3-oxopentanoate involves its reactivity with various functional groups. The benzyloxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminopentanoate: Lacks the benzyloxycarbonyl protection and keto group.

    Ethyl 4-oxo-3-pentenoate: Contains a double bond instead of the amino group.

    Ethyl 4-(((methoxy)carbonyl)amino)-3-oxopentanoate: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl.

Uniqueness

Ethyl 4-(Cbz-amino)-3-oxopentanoate is unique due to its combination of functional groups, which allows for selective reactions and protection strategies in organic synthesis. The benzyloxycarbonyl group provides stability and ease of removal, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)9-13(17)11(2)16-15(19)21-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,19)

InChI Key

WWLWRXLKLWJAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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